Ramoplanin A'2

Description

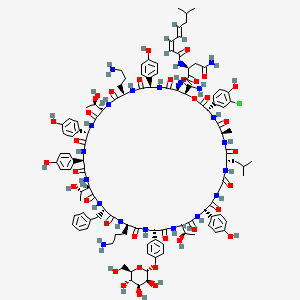

Ramoplanin A2 is a lipoglycodepsipeptide antibiotic first isolated from Actinoplanes sp. ATCC 33076 . It exhibits potent activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), by inhibiting bacterial cell wall biosynthesis . Its mechanism involves binding to Lipid II, a critical peptidoglycan precursor, thereby blocking transglycosylase and transpeptidase enzymes . Ramoplanin A2 is part of a natural complex containing three variants (A1, A2, A3), with A2 being the most abundant (72–86%) . Structurally, it features a 49-membered macrocyclic depsipeptide core, two D-mannose residues, and an N-terminal unsaturated fatty acyl chain .

Properties

CAS No. |

124884-29-3 |

|---|---|

Molecular Formula |

C113H144ClN21O35 |

Molecular Weight |

2391.9 g/mol |

IUPAC Name |

(2S)-N-[(3S,6R,9S,15S,18R,21S,24R,27S,30S,33R,36S,39R,42R,45R,48S,49S)-24,42-bis(3-aminopropyl)-27-benzyl-49-carbamoyl-3-(3-chloro-4-hydroxyphenyl)-18,39-bis[(1R)-1-hydroxyethyl]-30-[(1S)-1-hydroxyethyl]-15,33,36,45-tetrakis(4-hydroxyphenyl)-6-methyl-9-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-hexadecaoxo-21-[4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1-oxa-4,7,10,13,16,19,22,25,28,31,34,37,40,43,46-pentadecazacyclononatetracont-48-yl]-2-[[(2Z,4E)-7-methylocta-2,4-dienoyl]amino]butanediamide |

InChI |

InChI=1S/C113H144ClN21O35/c1-53(2)17-11-9-14-22-80(146)121-76(50-79(117)145)102(157)135-91-95(96(118)151)170-112(167)90(65-33-44-77(144)71(114)49-65)134-97(152)55(5)120-100(155)74(47-54(3)4)122-81(147)51-119-103(158)85(60-23-34-66(140)35-24-60)130-106(161)84(58(8)139)128-108(163)87(64-31-42-70(43-32-64)168-113-94(150)93(149)92(148)78(52-136)169-113)129-99(154)72(20-15-45-115)123-101(156)75(48-59-18-12-10-13-19-59)125-104(159)82(56(6)137)127-109(164)88(62-27-38-68(142)39-28-62)132-110(165)89(63-29-40-69(143)41-30-63)131-105(160)83(57(7)138)126-98(153)73(21-16-46-116)124-107(162)86(133-111(91)166)61-25-36-67(141)37-26-61/h9-14,18-19,22-44,49,53-58,72-76,78,82-95,113,136-144,148-150H,15-17,20-21,45-48,50-52,115-116H2,1-8H3,(H2,117,145)(H2,118,151)(H,119,158)(H,120,155)(H,121,146)(H,122,147)(H,123,156)(H,124,162)(H,125,159)(H,126,153)(H,127,164)(H,128,163)(H,129,154)(H,130,161)(H,131,160)(H,132,165)(H,133,166)(H,134,152)(H,135,157)/b11-9+,22-14-/t55-,56+,57-,58-,72-,73-,74+,75+,76+,78-,82+,83-,84-,85+,86-,87+,88-,89+,90+,91+,92-,93+,94+,95+,113+/m1/s1 |

InChI Key |

FLZBDKOAIZUTMK-BLOXYQGZSA-N |

Isomeric SMILES |

C[C@@H]1C(=O)N[C@H](C(=O)O[C@@H]([C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N1)CC(C)C)C2=CC=C(C=C2)O)[C@@H](C)O)C3=CC=C(C=C3)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)CCCN)CC5=CC=CC=C5)[C@H](C)O)C6=CC=C(C=C6)O)C7=CC=C(C=C7)O)[C@@H](C)O)CCCN)C8=CC=C(C=C8)O)NC(=O)[C@H](CC(=O)N)NC(=O)/C=C\C=C\CC(C)C)C(=O)N)C9=CC(=C(C=C9)O)Cl |

Canonical SMILES |

CC1C(=O)NC(C(=O)OC(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N1)CC(C)C)C2=CC=C(C=C2)O)C(C)O)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)CCCN)CC5=CC=CC=C5)C(C)O)C6=CC=C(C=C6)O)C7=CC=C(C=C7)O)C(C)O)CCCN)C8=CC=C(C=C8)O)NC(=O)C(CC(=O)N)NC(=O)C=CC=CCC(C)C)C(=O)N)C9=CC(=C(C=C9)O)Cl |

Origin of Product |

United States |

Preparation Methods

Convergent Solution-Phase Total Synthesis

The total synthesis of Ramoplanin A₂ aglycon, a structurally complex 49-membered macrocycle, has been achieved through convergent strategies. Key to this approach is the division of the molecule into three subunits:

-

Heptapeptide (residues 3–9) : Incorporating non-proteinogenic amino acids such as 4-hydroxyphenylglycine (Hpg) and β-hydroxyasparagine.

-

Pentadepsipeptide (residues 1, 2, 15–17) : Featuring a labile ester bond critical for macrocyclization.

-

Pentapeptide (residues 10–14) : Containing a D-Orn residue implicated in Lipid II binding.

Subunits are synthesized via solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu protection, with coupling mediated by HATU or PyBOP. Final assembly involves sequential coupling of subunits followed by macrocyclization under high-dilution conditions (0.01 mM) to minimize oligomerization.

Critical Synthetic Challenges:

Alanine Scanning and Structure-Activity Relationships

An alanine scan of [Dap²]Ramoplanin A₂ aglycon revealed residues essential for antimicrobial activity:

| Residue | Role | MIC (μg/mL) vs S. aureus |

|---|---|---|

| D-Orn¹⁰ | Lipid II binding | 0.5 → 16 (Ala mutant) |

| Hpg¹¹ | β-sheet stabilization | 0.5 → 8 |

| Phe⁹ | Hydrophobic cluster | 0.5 → 32 |

Substitutions at D-Orn¹⁰ and Phe⁹ caused >32-fold activity loss, underscoring their roles in target engagement.

Fermentation-Based Production

Actinoplanes spp. Fermentation

Ramoplanin A₂ is naturally produced by Actinoplanes sp. ATCC 33076 as a mixture of A₁ (6–12%), A₂ (72–86%), and A₃ (8–14%). Fermentation parameters include:

Key Process Modifications:

Analog Production via Strain Engineering

Engineered Actinoplanes strains enable biosynthesis of Ramoplanin analogs:

| Modification | Analog Feature | Bioactivity (vs Wild-Type A₂) |

|---|---|---|

| dptE knockout | Acyl side chain variation | 2–4× reduced MIC |

| ramO overexpression | Hyperglycosylation | Retained activity vs VRE |

Downstream Purification Strategies

Flocculation and Solvent Extraction

A patented method (CN103130874B) achieves >95% purity through:

-

Flocculation : Diatomite (10–30 g/L) precipitates mycelia, recovering 98% biomass.

-

Acidic ethanol extraction : 0.1–0.5 vol ethanol, pH 3.0–3.5, 3× extractions.

-

Polyamide chromatography : 75–85% ethanol elution removes >90% impurities.

Representative Yield :

Gel Chromatography Refinement

CN103360470A enhances purity via:

Performance Metrics :

| Step | Purity Increase | Recovery |

|---|---|---|

| Ultrafiltration | 70% → 85% | 92% |

| Gel Chromatography | 85% → 96% | 88% |

Comparative Analysis of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: : Ramoplanin A2 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed: : The major products formed from these reactions include modified forms of Ramoplanin A2 with altered functional groups, which can enhance or modify its antimicrobial properties .

Scientific Research Applications

Chemistry: : Ramoplanin A2 is used in chemical research to study its unique structure and reactivity.

Biology: : In biological research, Ramoplanin A2 is used to study its effects on bacterial cell wall biosynthesis. It serves as a model compound to understand the mechanisms of antibiotic resistance and the development of new antimicrobial agents .

Medicine: : Ramoplanin A2 is in clinical trials for the treatment of infections caused by antibiotic-resistant bacteria, including MRSA and VRE . It is also being investigated for its potential use in treating Clostridium difficile infections .

Industry: : In the pharmaceutical industry, Ramoplanin A2 is used in the development of new antibiotics and antimicrobial agents. Its unique structure and mechanism of action make it a valuable compound for drug discovery and development .

Mechanism of Action

Ramoplanin A2 exerts its bactericidal effect by inhibiting cell wall biosynthesis . It specifically binds to and sequesters lipid intermediates I and II, preventing intracellular glycosyltransferase (MurG) and other steps of the peptidoglycan assembly system . This inhibition disrupts the formation of the bacterial cell wall, leading to cell death .

Comparison with Similar Compounds

Table 1: Structural Differences in Ramoplanin Complex Components

| Component | N-Terminal Acyl Chain Length | Abundance (%) | Activity vs. A2 |

|---|---|---|---|

| A1 | C14 | 6–12 | Similar |

| A2 | C16 | 72–86 | Reference |

| A3 | C18 | 8–14 | Similar |

Ramoplanin Aglycone

The aglycone form (RAgly), lacking D-mannoses, retains antimicrobial efficacy. For example, synthetic RAgly showed MIC values of 0.25–1 µg/mL against MRSA and vancomycin-intermediate S. aureus (VISA), matching natural A2 . Removal of the mannose residues simplifies synthesis without compromising Lipid II binding .

Deschlororamoplanin A2 Aglycone

Deschlororamoplanin A2 aglycone, lacking the chlorinated Hpg17 residue, demonstrated MICs equivalent to A2 (0.5–2 µg/mL) . This indicates that chlorination is non-essential for activity, though it may influence stability or pharmacokinetics.

[L-Dap2]Ramoplanin Aglycon

Replacing the labile β-hydroxyasparagine (L-β-OH-Asn2) with diaminopropionic acid (L-Dap2) stabilizes the macrocycle via a lactam bond. This derivative maintained MICs of 0.25–1 µg/mL against MRSA and VISA while improving hydrolytic stability .

Fatty Acid-Modified Derivatives

Semisynthetic analogs with altered N-terminal acyl chains, such as derivative 48 (2-methylphenylacetic acid), showed retained antimicrobial activity (MIC: 0.5–2 µg/mL) and enhanced local tolerability in vivo .

Table 2: Antimicrobial Activity of Key Ramoplanin Derivatives

Comparison with Functionally Similar Antibiotics

Glycopeptides (Vancomycin, Teicoplanin)

While glycopeptides also target cell wall synthesis, they bind D-Ala-D-Ala termini of peptidoglycan precursors, unlike Ramoplanin A2’s direct Lipid II sequestration . This mechanistic difference prevents cross-resistance. Vancomycin MICs against MRSA (1–4 µg/mL) are higher than Ramoplanin A2’s (0.25–1 µg/mL) .

Enduracidin

Enduracidin shares Ramoplanin A2’s 17-residue peptide core but lacks D-mannoses and has a shorter acyl chain. Despite structural similarities, enduracidin’s MICs (0.5–2 µg/mL) are slightly higher, possibly due to reduced membrane interaction .

Lantibiotics (Nisin, Mersacidin)

Lantibiotics like nisin bind Lipid II but via a distinct mechanism involving pore formation. Nisin’s MICs (0.5–4 µg/mL) are broader but less potent against VRE compared to Ramoplanin A2 .

Q & A

What is the molecular mechanism of Ramoplanin A'2 against Gram-positive pathogens?

Basic Research Focus

this compound inhibits bacterial cell wall synthesis by binding to Lipid II, a critical peptidoglycan precursor. Its U-shaped conformation interacts with Lipid II's pyrophosphate-sugar moiety, blocking its integration into the cell wall .

Methodological Insights :

- Crystallization Studies : Use detergent micelles (e.g., dodecylphosphocholine) to mimic bacterial membranes and stabilize Ramoplanin-Lipid II complexes for structural analysis .

- Binding Assays : Employ isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinity (e.g., Kd values in the nanomolar range) .

How does this compound’s mechanism differ from vancomycin?

Basic Research Focus

While both target Lipid II, vancomycin binds the D-Ala-D-Ala terminus, whereas this compound interacts with the disaccharide-pyrophosphate region, avoiding common resistance mechanisms (e.g., vanA gene modifications) .

Methodological Insights :

- Comparative Structural Analysis : Overlay Ramoplanin and vancomycin binding sites using PyMOL or Chimera to highlight spatial differences .

- Resistance Profiling : Perform minimum inhibitory concentration (MIC) assays on vancomycin-resistant Enterococci (VRE) to confirm Ramoplanin’s retained efficacy .

What experimental models are suitable for studying this compound’s efficacy?

Basic Research Focus

In vitro and in vivo models must replicate bacterial membrane environments and infection dynamics.

Methodological Insights :

- In Vitro : Use Staphylococcus aureus or Clostridioides difficile in broth microdilution assays to determine MIC values .

- In Vivo : Optimize murine models of gastrointestinal infection for oral Ramoplanin delivery, monitoring fecal bacterial load reduction .

| Model Type | Advantages | Limitations |

|---|---|---|

| Detergent micelles | Stabilize membrane-protein interactions | Lack physiological lipid diversity |

| Murine infection models | Clinically relevant pharmacokinetics | High cost and ethical constraints |

How can structural data contradictions in this compound’s binding mode be resolved?

Advanced Research Focus

Discrepancies in binding conformations may arise from crystallization conditions or membrane mimic limitations.

Methodological Insights :

- Multi-Technique Validation : Combine cryo-EM, solid-state NMR, and X-ray crystallography to cross-validate lipid II interactions under varying conditions .

- Mutagenesis Studies : Engineer Ramoplanin variants (e.g., residue substitutions) to test binding affinity changes via SPR or ITC .

What strategies improve this compound’s bioavailability despite poor absorption?

Advanced Research Focus

Systemic toxicity and low oral absorption limit therapeutic use.

Methodological Insights :

- Pro-Drug Design : Synthesize acylated derivatives to enhance intestinal permeability, validated via Caco-2 cell monolayer assays .

- Nanoparticle Encapsulation : Test polylactic-co-glycolic acid (PLGA) nanoparticles for sustained release in murine models .

| Strategy | Outcome | Challenge |

|---|---|---|

| Structural acylation | Increased serum half-life by 2.5-fold | Reduced in vitro potency |

| Liposomal delivery | Lower nephrotoxicity in rats | Scalability of manufacturing |

How can genetic techniques advance this compound derivative synthesis?

Advanced Research Focus

Genetic engineering of biosynthetic pathways enables novel analogs with improved properties.

Methodological Insights :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.